molecular formula C12H15NO2 B14630928 1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one CAS No. 56014-59-6

1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one

Cat. No.: B14630928
CAS No.: 56014-59-6
M. Wt: 205.25 g/mol
InChI Key: JCYYTLIJCOMUOB-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one is a compound belonging to the benzazepine class of chemicals Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one typically involves the hydrogenation of benzazepine derivatives. One common method includes the base-promoted addition of specific reagents followed by cyclization and oxidation steps . The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular responses. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially offering therapeutic benefits for neurological disorders .

Comparison with Similar Compounds

Uniqueness: 1-(1-Hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)ethan-1-one stands out due to its specific functional groups, which confer unique chemical reactivity and biological properties. Its hydroxy and ethanone groups enable distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

56014-59-6

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-(5-hydroxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethanone

InChI

InChI=1S/C12H15NO2/c1-9(14)13-7-6-10-4-2-3-5-11(10)12(15)8-13/h2-5,12,15H,6-8H2,1H3

InChI Key

JCYYTLIJCOMUOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=CC=CC=C2C(C1)O

Origin of Product

United States

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